molecular formula C4H4N2S2 B010097 Dithiouracil CAS No. 107686-58-8

Dithiouracil

Cat. No. B010097
M. Wt: 144.2 g/mol
InChI Key: ZEQIWKHCJWRNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dithiouracil (DTU) is a sulfur-containing heterocyclic compound that has been widely used in various fields of research due to its unique chemical structure and biological activities. DTU is a derivative of uracil, which is a pyrimidine base that is commonly found in nucleic acids. DTU has been extensively studied for its potential applications in medicine, agriculture, and environmental science.

Mechanism Of Action

Dithiouracil exerts its biological activities by inhibiting the activity of thioredoxin reductase (TrxR), which is an important enzyme involved in redox regulation and antioxidant defense. Dithiouracil binds to the active site of TrxR and forms a covalent bond with the enzyme, leading to its inhibition. The inhibition of TrxR by Dithiouracil results in the accumulation of reactive oxygen species (ROS), which leads to oxidative stress and cell death.

Biochemical And Physiological Effects

Dithiouracil has been shown to have a range of biochemical and physiological effects. Dithiouracil has been shown to induce apoptosis in cancer cells by increasing ROS levels and inhibiting the activity of TrxR. Dithiouracil has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Dithiouracil has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

Dithiouracil has several advantages for use in lab experiments. Dithiouracil is relatively easy to synthesize and is stable under normal laboratory conditions. Dithiouracil is also relatively inexpensive compared to other compounds with similar biological activities. However, Dithiouracil has some limitations for use in lab experiments. Dithiouracil has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, Dithiouracil has a strong odor, which can be unpleasant to work with in the lab.

Future Directions

There are several future directions for research on Dithiouracil. One potential direction is the development of Dithiouracil-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the role of TrxR inhibition in the regulation of redox signaling and oxidative stress. Additionally, the development of new methods for the synthesis and purification of Dithiouracil could lead to more efficient and cost-effective production of this compound. Finally, the investigation of the environmental fate and toxicity of Dithiouracil could provide important insights into its potential impact on human health and the environment.

Synthesis Methods

Dithiouracil can be synthesized by reacting uracil with Lawesson's reagent, which is a mixture of phosphorus pentasulfide and triphenylphosphine. This reaction results in the replacement of the carbonyl group of uracil with a dithiocarbonyl group, forming Dithiouracil. The synthesis of Dithiouracil can also be achieved by reacting uracil with carbon disulfide and sodium methoxide.

Scientific Research Applications

Dithiouracil has been widely used in various fields of research, including medicinal chemistry, biochemistry, and environmental science. Dithiouracil has shown potential applications in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. Dithiouracil has also been studied for its anti-inflammatory, antioxidant, and antimicrobial activities. In addition, Dithiouracil has been used as a probe in biochemical and physiological studies to investigate the mechanisms of various biological processes.

properties

IUPAC Name

1H-pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQIWKHCJWRNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173827
Record name 2,4-Dithiopyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dithiouracil

CAS RN

2001-93-6
Record name 2,4-Dithiouracil
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
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Record name 2,4-Dithiopyrimidine
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Record name Dithiouracil
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